![molecular formula C12H11N3O B11727219 1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one CAS No. 384812-86-6](/img/structure/B11727219.png)
1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts and reaction conditions that are scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent sensor due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE
- 1H-PYRAZOLO[3,4-B]QUINOLINES
Uniqueness
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
384812-86-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1,7-dimethyl-4H-pyrazolo[4,3-b]quinolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-7-3-4-9-8(5-7)12(16)11-10(14-9)6-13-15(11)2/h3-6H,1-2H3,(H,14,16) |
InChI Key |
JSQCUYFDQSBUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)N(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


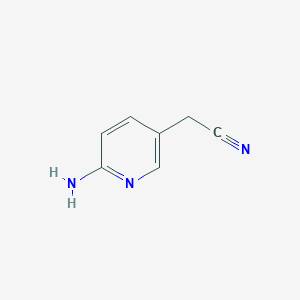
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
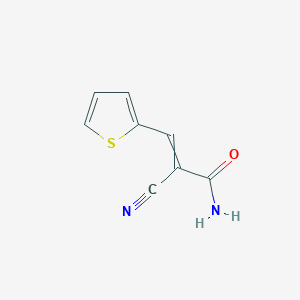
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
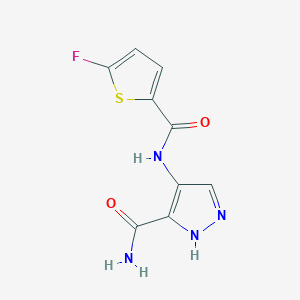
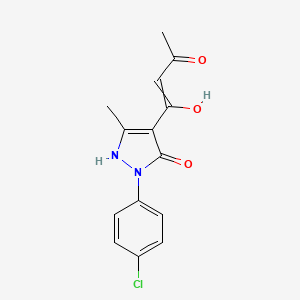

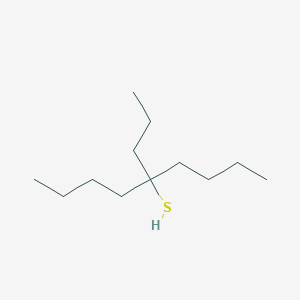
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
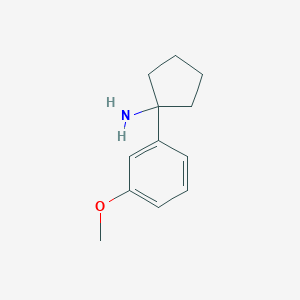

![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)
